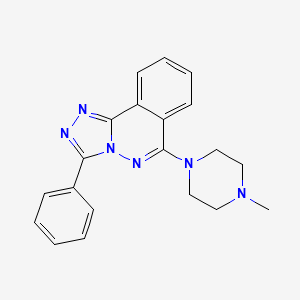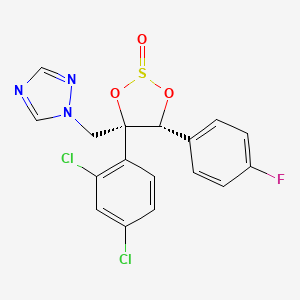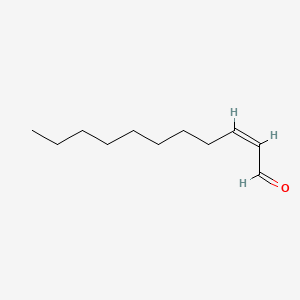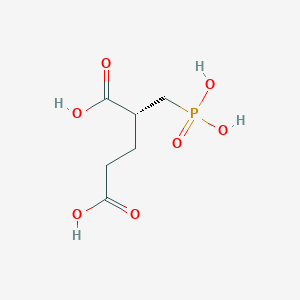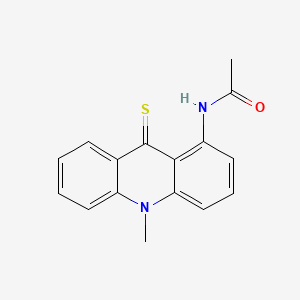
Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)- is a chemical compound with the molecular formula C16H14N2OS and a molecular weight of 282.36 g/mol. This compound is known for its unique structure, which includes an acridine moiety and a thioxo group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)- typically involves the reaction of 9,10-dihydro-10-methyl-9-thioxo-1-acridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)- undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The acridine moiety can be reduced under specific conditions to yield dihydroacridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer.
Industry: Used in the development of dyes and pigments due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)- involves its interaction with various molecular targets. The acridine moiety intercalates into DNA, disrupting the replication process and leading to cell death. The thioxo group can form reactive intermediates that further enhance its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: A parent compound with similar intercalating properties.
Thioacridine: Contains a thioxo group, similar to Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)-.
N-Substituted Acridines: Compounds with various substituents on the acridine nitrogen.
Uniqueness
Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)- is unique due to the combination of the acridine and thioxo groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
148902-89-0 |
|---|---|
Molekularformel |
C16H14N2OS |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
N-(10-methyl-9-sulfanylideneacridin-1-yl)acetamide |
InChI |
InChI=1S/C16H14N2OS/c1-10(19)17-12-7-5-9-14-15(12)16(20)11-6-3-4-8-13(11)18(14)2/h3-9H,1-2H3,(H,17,19) |
InChI-Schlüssel |
NMFLZXAHPKPRBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C(=CC=C1)N(C3=CC=CC=C3C2=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


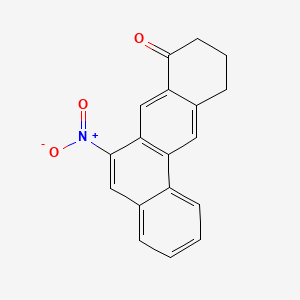



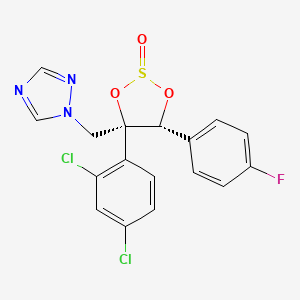


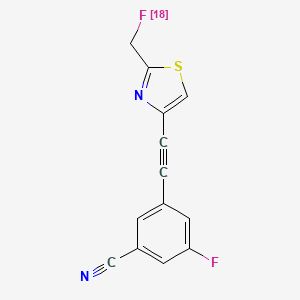
![5-[(2-Tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(4-hydroxyphenyl)-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12719140.png)
